molecular formula C6H5N5O2 B1385175 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1240306-28-8

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1385175
CAS No.: 1240306-28-8
M. Wt: 179.14 g/mol
InChI Key: FACKENXKFCKWNC-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound that features both a triazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both triazole and pyrazole rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids, followed by cyclization to form the pyrazole ring. The triazole ring can be introduced through the reaction of the pyrazole derivative with azides under suitable conditions.

For example, a typical synthetic route may involve:

    Formation of the pyrazole ring: Reacting a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Introduction of the triazole ring: Reacting the pyrazole derivative with an azide in the presence of a suitable catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the triazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.

    Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to coordinate with metal ions.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both triazole and pyrazole rings in its structure. This dual-ring system imparts unique chemical properties, such as enhanced stability, the ability to form multiple hydrogen bonds, and the potential for diverse chemical modifications. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-6(13)4-1-5(10-9-4)11-2-7-8-3-11/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACKENXKFCKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid
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3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid
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3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid

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